N-(2-hydroxyphenyl)-2-(naphthalen-2-ylsulfonyl)acetamide
Description
N-(2-hydroxyphenyl)-2-(naphthalen-2-ylsulfonyl)acetamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both hydroxyl and sulfonyl groups in the molecule suggests potential biological activity and reactivity.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-naphthalen-2-ylsulfonylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-17-8-4-3-7-16(17)19-18(21)12-24(22,23)15-10-9-13-5-1-2-6-14(13)11-15/h1-11,20H,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMODRMKFVKYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-(naphthalen-2-ylsulfonyl)acetamide typically involves the following steps:
Starting Materials: 2-hydroxyaniline and 2-naphthalenesulfonyl chloride.
Reaction: The reaction between 2-hydroxyaniline and 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-(naphthalen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as an antimicrobial or antifungal agent.
Medicine: Investigation for therapeutic properties, particularly in treating infections.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-(naphthalen-2-ylsulfonyl)acetamide would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the sulfonyl group.
2-naphthalenesulfonamide: Similar structure but lacks the hydroxyl group.
Uniqueness
N-(2-hydroxyphenyl)-2-(naphthalen-2-ylsulfonyl)acetamide is unique due to the presence of both hydroxyl and sulfonyl groups, which may confer distinct biological activities and reactivity compared to similar compounds.
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